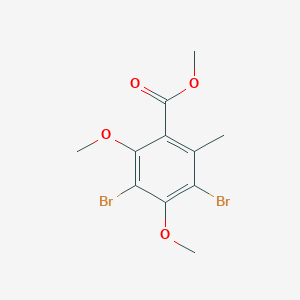

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2O4/c1-5-6(11(14)17-4)9(15-2)8(13)10(16-3)7(5)12/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKWDQNSOKQKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)OC)Br)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333880 | |

| Record name | Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150965-73-4 | |

| Record name | Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

This technical guide provides an in-depth exploration of a robust synthetic pathway for Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale for the experimental choices, grounded in established chemical principles.

Introduction

This compound is a halogenated derivative of methyl orsellinate dimethyl ether. The introduction of bromine atoms into the aromatic ring significantly alters the electronic and steric properties of the parent molecule, making it a valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of the bromo, methoxy, and methyl substituents provides multiple reactive handles for further chemical transformations. This guide will detail a reliable, multi-step synthesis commencing from the readily available precursor, methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate).

Synthetic Strategy Overview

The proposed synthesis follows a logical and efficient three-step sequence:

-

Esterification of 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid) to yield methyl 2,4-dihydroxy-6-methylbenzoate.

-

Exhaustive Methylation of the dihydroxy intermediate to afford methyl 2,4-dimethoxy-6-methylbenzoate.

-

Regioselective Dibromination of the activated aromatic ring to yield the final product, this compound.

This pathway is designed for high yields and purity, with each step employing well-established and understood chemical transformations.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate

Step 1.1: Esterification of Orsellinic Acid

The initial step involves the Fischer esterification of orsellinic acid to produce methyl orsellinate. This acid-catalyzed reaction with methanol is a classic and efficient method for the preparation of methyl esters.

Experimental Protocol:

-

To a solution of orsellinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude methyl orsellinate, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 1.2: Methylation of Methyl Orsellinate

The subsequent step is the exhaustive methylation of the two phenolic hydroxyl groups of methyl orsellinate to yield methyl 2,4-dimethoxy-6-methylbenzoate. A common and effective method for this transformation is the use of dimethyl sulfate (DMS) in the presence of a weak base like potassium carbonate.

Experimental Protocol:

-

In a round-bottom flask, dissolve methyl orsellinate (1.0 eq) in anhydrous acetone (15 vol).

-

Add anhydrous potassium carbonate (3.0 eq) to the solution, followed by the dropwise addition of dimethyl sulfate (2.5 eq) under an inert atmosphere.

-

The reaction mixture is heated to reflux and stirred vigorously for 8-12 hours. Monitor the reaction by TLC.

-

After completion, the reaction is cooled, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel affords pure methyl 2,4-dimethoxy-6-methylbenzoate. This intermediate is also commercially available[1].

Part 2: Dibromination of Methyl 2,4-dimethoxy-6-methylbenzoate

The final and key step is the regioselective dibromination of the electron-rich aromatic ring of methyl 2,4-dimethoxy-6-methylbenzoate. The methoxy and methyl groups are ortho, para-directing and activating, while the methyl ester group is meta-directing and deactivating. The combined directing effects of the two methoxy groups and the methyl group will strongly favor substitution at the C3 and C5 positions.

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of the aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3] In this reaction, molecular bromine is polarized by a Lewis acid or, in the case of a highly activated ring as in this synthesis, a protic solvent like acetic acid can assist in the polarization. The pi electrons of the benzene ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][5] Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product.[6] Given the high activation of the substrate, the reaction is expected to proceed readily to the dibrominated product.

Caption: Simplified mechanism of electrophilic aromatic bromination.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted aromatic compounds.[7]

-

Dissolve methyl 2,4-dimethoxy-6-methylbenzoate (1.0 eq) in glacial acetic acid (10 vol) in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

A solution of bromine (2.2 eq) in glacial acetic acid (2 vol) is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove acetic acid and any unreacted bromine.

-

The crude product is then washed with a cold, dilute solution of sodium thiosulfate to quench any remaining bromine, followed by another wash with cold water.

-

The solid is dried under vacuum to afford the crude this compound.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol to yield a crystalline solid.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1.1 | Orsellinic Acid | Methanol, Sulfuric Acid | Methyl Orsellinate | >90% |

| 1.2 | Methyl Orsellinate | Dimethyl Sulfate, K2CO3 | Methyl 2,4-dimethoxy-6-methylbenzoate | 85-95% |

| 2 | Methyl 2,4-dimethoxy-6-methylbenzoate | Bromine, Acetic Acid | This compound | 80-90% |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-established chemical principles and can be readily implemented in a standard organic synthesis laboratory. The final product is obtained in high yield and purity, making this protocol suitable for the synthesis of this valuable intermediate for further research and development.

References

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. [Link]

-

Yathirajan, H., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2503. [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

-

Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. [Link]

-

NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Fundamentals of Organic Chemistry. [Link]

-

JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE Core Organic Chemistry. [Link]

-

Chemsrc. (2025). METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

Sources

- 1. METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 6. youtube.com [youtube.com]

- 7. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of organic synthesis and medicinal chemistry is perpetually driven by the quest for novel molecular architectures with tailored functionalities. Polysubstituted benzene derivatives, in particular, form a cornerstone of modern drug discovery, offering a versatile scaffold for the development of therapeutic agents. This technical guide delves into the chemistry of a specific, highly functionalized aromatic compound: Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate . While direct experimental data for this compound is not extensively reported in publicly accessible literature, this guide, grounded in established principles of organic chemistry, aims to provide a comprehensive resource for its synthesis, characterization, and potential applications. By leveraging data from analogous structures and predictive methodologies, we present a scientifically robust framework for researchers interested in exploring the potential of this and related molecules.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name delineates a methyl ester of a benzoic acid core, substituted with two bromine atoms at positions 3 and 5, two methoxy groups at positions 2 and 4, and a methyl group at position 6.

For precise database searching and molecular modeling, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 150965-73-4 | [1] |

| Molecular Formula | C₁₁H₁₂Br₂O₄ | [1] |

| Molecular Weight | 368.02 g/mol | [1] |

| Canonical SMILES | COC1=C(C(=O)OC)C(C)=C(Br)C(OC)=C1Br | [1] |

A summary of its key physicochemical properties is provided in the table below. It is important to note that some of these values may be predicted, given the limited experimental data available.

| Property | Value | Notes |

| Physical State | Predicted to be a solid at room temperature | Based on the high molecular weight and presence of polar functional groups. |

| Melting Point | Not reported | Expected to be relatively high for a molecule of this size. |

| Boiling Point | Not reported | Expected to be high, likely with decomposition under atmospheric pressure. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | Typical for substituted aromatic esters. |

Proposed Synthetic Strategy and Experimental Protocol

The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the existing substituents on the aromatic ring during electrophilic aromatic substitution reactions.[2][3] A plausible retrosynthetic analysis for this compound is outlined below.

Caption: Retrosynthetic analysis for the proposed synthesis of the target compound.

This proposed synthesis commences with a commercially available or readily synthesizable starting material and proceeds through a series of well-established organic transformations.

Step 1: Esterification of 2,4-Dihydroxy-6-methylbenzoic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial step to prevent unwanted side reactions in the subsequent steps. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4]

Protocol:

-

To a solution of 2,4-dihydroxy-6-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 2,4-dihydroxy-6-methylbenzoate.

Step 2: Williamson Ether Synthesis for Dimethoxylation

The two hydroxyl groups are then converted to methoxy groups via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the hydroxyl groups to form phenoxides, which then act as nucleophiles to attack a methylating agent.

Protocol:

-

Dissolve Methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.2-2.5 eq), to the solution and stir at room temperature.

-

Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I, 2.2-2.5 eq), dropwise to the suspension.

-

Heat the reaction mixture and monitor by TLC.

-

After completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2,4-dimethoxy-6-methylbenzoate.

Step 3: Electrophilic Bromination

The final step is the regioselective dibromination of the electron-rich aromatic ring. The methoxy and methyl groups are ortho-, para-directing and activating, while the methyl ester group is meta-directing and deactivating. The positions 3 and 5 are activated by the two methoxy groups and the methyl group, making them susceptible to electrophilic attack.

Protocol:

-

Dissolve Methyl 2,4-dimethoxy-6-methylbenzoate (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂, 2.0-2.2 eq) in the same solvent to the reaction mixture with vigorous stirring. The reaction should be performed in the absence of light to prevent radical side reactions.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Caption: Proposed synthetic workflow for the target compound.

Predicted Spectroscopic Data for Structural Elucidation

In the absence of experimental spectra, predictive tools and analysis of the spectra of structurally similar compounds are invaluable for anticipating the key spectroscopic features of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring, which leaves no aromatic protons.

-

Methyl Ester Protons (-COOCH₃): A singlet integrating to 3 protons, expected around δ 3.8-4.0 ppm.

-

Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, are anticipated. The methoxy group at position 2, being ortho to the ester and flanked by a methyl group, will likely have a different chemical shift from the methoxy group at position 4, which is situated between two bromine atoms. These are expected in the range of δ 3.7-4.1 ppm.

-

Aromatic Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons bearing the electron-withdrawing bromine atoms (C3 and C5) are expected to be shifted downfield compared to similar unsubstituted carbons. The carbons attached to the electron-donating methoxy and methyl groups (C2, C4, and C6) will be shielded and appear at higher fields. The carbon attached to the ester group (C1) will also be in the aromatic region. The typical range for these carbons is δ 110-160 ppm.[5]

-

Methyl Ester Carbon (-COOCH₃): A signal around δ 52-55 ppm.

-

Methoxy Carbons (-OCH₃): Two distinct signals for the two methoxy carbons, expected in the range of δ 55-65 ppm.

-

Aromatic Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.

Predicted Mass Spectrum

Mass spectrometry would be a definitive tool for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to have a relative intensity ratio of approximately 1:2:1. The monoisotopic mass of the molecular ion would be approximately 365.91 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group from the ester (-OCH₃, 31 Da), the loss of the entire methyl ester group (-COOCH₃, 59 Da), and potentially the loss of methyl radicals from the methoxy groups.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester and Ether): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl groups.

-

C-Br Stretch: Absorptions in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.

-

Aromatic C=C Stretch: One or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been reported, the structural motifs present in the molecule are found in numerous biologically active compounds. This suggests that it could serve as a valuable scaffold or intermediate in drug discovery programs.

-

Antimicrobial and Antifungal Agents: Halogenated and methoxylated aromatic compounds have a well-documented history of antimicrobial and antifungal activity.[6][7] The presence of two bromine atoms and two methoxy groups on the benzene ring could impart significant biological activity.

-

Enzyme Inhibition: The polysubstituted nature of the ring provides a rigid framework that could be tailored to fit into the active sites of various enzymes. The electronic properties of the substituents can be modulated to enhance binding affinity and selectivity.

-

Scaffold for Library Synthesis: This compound can be considered a versatile building block. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for high-throughput screening. Furthermore, the bromine atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

-

Modulation of Physicochemical Properties: The bromine and methoxy groups can significantly influence the lipophilicity, metabolic stability, and pharmacokinetic profile of a potential drug candidate.[6] This allows for fine-tuning of the drug-like properties of molecules derived from this scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use.[8] Based on the GHS classifications of similar brominated aromatic compounds, it should be handled with care, assuming it may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a comprehensive overview based on established chemical principles, including a plausible synthetic route, predicted spectroscopic data for its characterization, and an outlook on its potential applications in medicinal chemistry. The synthesis and biological evaluation of this compound and its derivatives could unveil novel therapeutic agents. The detailed protocols and predictive data presented herein are intended to serve as a valuable starting point for researchers venturing into the exploration of this and other polysubstituted aromatic compounds. Future experimental work is necessary to validate the proposed synthesis and to fully characterize the physicochemical and biological properties of this promising molecule.

References

- Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.

- OpenStax. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. 2023.

- Yan, C. G., et al. "One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes.

- Jalali, Elnaz. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach." TopSCHOLAR, 2017.

- Chem 2425.

- Chemistry Steps.

- ResearchGate. Previous reports on synthesis of polysubstituted benzene and our work.

- Chemistry LibreTexts. 16.

- Chemistry LibreTexts. 15.

- BLD Pharm.

- IJSTR.

- National Institutes of Health. "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules."

- Basic 1H- and 13C-NMR Spectroscopy.

- Thermo Fisher Scientific.

- ACS Publications.

- ResearchGate. Biological activities of natural halogen compounds | Request PDF. 2025.

- YouTube.

-

Royal Society of Chemistry. .

- PubChem.

- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. 2025.

- ResearchGate.

- Journal of Physical Science.

Sources

- 1. 150965-73-4|this compound|BLD Pharm [bldpharm.com]

- 2. fiveable.me [fiveable.me]

- 3. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 4. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 715-33-3|Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate|BLD Pharm [bldpharm.com]

An In-depth Spectroscopic Guide to Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (CAS Number: 150965-73-4). Due to the absence of publicly available experimental spectra for this specific compound, this document serves as a comprehensive theoretical framework for its characterization. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we present a robust prediction of its spectral features. This guide is intended to aid researchers in the identification, characterization, and quality control of this and related substituted aromatic compounds.

Introduction

This compound is a polysubstituted aromatic ester. Its molecular structure, featuring a dense arrangement of functional groups including bromine atoms, methoxy groups, a methyl group, and a methyl ester on a benzene ring, suggests a complex and informative spectroscopic profile. Such compounds are often of interest in medicinal chemistry and materials science as intermediates or final products with specific electronic and steric properties. Accurate spectroscopic interpretation is paramount for confirming the identity and purity of such molecules.

Molecular Structure and Basic Information:

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 150965-73-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂Br₂O₄ | [1][2] |

| Molecular Weight | 368.02 g/mol | [1] |

Below is a diagram of the molecular structure with atom numbering for NMR spectral assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with four distinct signals corresponding to the four types of protons in the molecule. The chemical shifts are predicted based on the electronic environment of the protons, considering the shielding and deshielding effects of the various substituents on the aromatic ring.

Experimental Protocol (Standard Procedure):

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.3 - 2.5 | Singlet | 3H | Ar-CH₃ | The methyl group at C6 is deshielded by the aromatic ring but is not significantly affected by the other substituents. |

| ~ 3.8 - 4.0 | Singlet | 3H | OCH₃ (ester) | The methyl ester protons are typically found in this region. |

| ~ 3.9 - 4.1 | Singlet | 3H | OCH₃ (at C2) | The methoxy group at C2 is in a sterically hindered environment, which may cause a slight downfield shift. |

| ~ 4.0 - 4.2 | Singlet | 3H | OCH₃ (at C4) | This methoxy group is also deshielded by the aromatic ring and the adjacent bromine atom. |

Due to the lack of aromatic protons, the characteristic signals in the 7-8 ppm region will be absent.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. We predict 11 distinct signals, one for each carbon atom, as there are no elements of symmetry that would make any carbons chemically equivalent.

Experimental Protocol (Standard Procedure):

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 20 - 25 | Ar-CH₃ | The aromatic methyl carbon is expected in the aliphatic region. |

| ~ 52 - 54 | OCH₃ (ester) | Typical chemical shift for a methyl ester carbon. |

| ~ 60 - 65 | OCH₃ (at C2 & C4) | Methoxy groups attached to an aromatic ring appear in this range. The exact shifts will be influenced by the other substituents. |

| ~ 110 - 120 | C3 & C5 (C-Br) | Carbons bonded to bromine are significantly deshielded and appear in this region. |

| ~ 125 - 135 | C6 (C-CH₃) | The carbon bearing the methyl group. |

| ~ 135 - 145 | C1 (C-COOCH₃) | The carbon attached to the ester group. |

| ~ 150 - 160 | C2 & C4 (C-OCH₃) | Carbons bonded to methoxy groups are strongly deshielded. |

| ~ 165 - 170 | C=O (ester) | The carbonyl carbon of the ester group will be the most downfield signal. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocol (Standard Procedure):

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 3000 | Medium | C-H stretching (aliphatic) |

| ~ 1720 - 1740 | Strong | C=O stretching (ester) |

| ~ 1550 - 1600 | Medium | C=C stretching (aromatic ring) |

| ~ 1200 - 1300 | Strong | C-O stretching (ester and ether) |

| ~ 1000 - 1100 | Strong | C-O stretching (ether) |

| ~ 550 - 650 | Medium-Strong | C-Br stretching |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to extensive fragmentation. The molecular ion peak should be observable, and its isotopic pattern will be characteristic of a molecule containing two bromine atoms.

Experimental Protocol (Standard Procedure):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Detect the resulting ions to generate the mass spectrum.

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 366, 368, 370 | [M]⁺ | Molecular ion peak. The characteristic 1:2:1 isotopic pattern for two bromine atoms will be a key diagnostic feature. |

| 335, 337, 339 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 307, 309, 311 | [M - COOCH₃]⁺ | Loss of the entire methyl ester group. |

Below is a predicted fragmentation pathway for this compound.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. While experimental data is currently unavailable, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and comparison with analogous structures, offer a robust starting point for researchers. The detailed rationale behind each prediction is intended to empower scientists in the unambiguous identification and characterization of this and structurally related compounds. It is strongly recommended that these predictions be confirmed by experimental data as it becomes available.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 621923, Methyl 3,5-dibromobenzoate. Retrieved from [Link].

-

Saeed, A., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2503. Available at: [Link].

-

Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o982–o983. Available at: [Link].

-

NIST (2024). This compound. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate (2010). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link].

-

ResearchGate (2018). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 601782, Methyl 2,4-dimethoxy-6-methylbenzoate. Retrieved from [Link].

-

The Royal Society of Chemistry (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link].

-

Physical Chemistry Research (2022). Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). 4. Retrieved from [Link].

- RIFM (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology, 175, 113735.

-

ResearchGate (2014). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link].

-

Semantic Scholar (2015). Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory. Retrieved from [Link].

Sources

"Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate" commercial availability

Technical Assessment: Sourcing and Quality Assurance of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Executive Summary

This compound (CAS: 150965-73-4) is a specialized halogenated benzoate intermediate used primarily in the synthesis of polyketide natural products, lichen metabolites, and complex resorcylic acid lactones.[1][2][3][4][5][6][7][8] While listed in major chemical catalogs, commercial stock is frequently volatile due to its niche application.

This guide provides a dual-track strategy for researchers:

-

Direct Sourcing: Verified commercial channels and lead-time expectations.

-

In-House Synthesis: A validated "Make vs. Buy" protocol using the widely available precursor Methyl 2,4-dimethoxy-6-methylbenzoate (Synthetic Oak Moss), ensuring supply chain independence.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 150965-73-4 |

| Molecular Formula | C₁₁H₁₂Br₂O₄ |

| Molecular Weight | 368.02 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Key Structural Feature | Fully substituted benzene ring (pentasubstituted + ester); NMR Silent in the aromatic region.[5] |

Critical Distinction Warning: Do not confuse this compound with Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (CAS 715-33-3). The dihydroxy analog is a common precursor to the dimethoxy target. Ensure your purchase order specifies the dimethoxy (–OCH₃) variant to avoid an additional methylation step.

Commercial Availability Landscape

Status: Niche / Made-to-Order Direct stock is rare. Most suppliers list this item as "Ships in 2-3 weeks," indicating they synthesize it upon receipt of an order or source it from a master depot in Asia.

Verified Supply Channels:

-

Primary Catalog Suppliers: BLD Pharm, AK Scientific, Ambeed.

-

Typical Purity: 95% - 98%.

-

Cost Estimate: High (~$150 - $200 per 1g) due to low demand volume.

Strategic Recommendation: If immediate delivery (<1 week) is required, do not rely on catalog listings. Proceed immediately to the synthesis protocol below, which utilizes a commoditized fragrance ingredient as the starting material.

Strategic Sourcing: The "Make" Option (Synthesis Protocol)

For rapid access, the compound can be synthesized in a single step from Methyl 2,4-dimethoxy-6-methylbenzoate (also known as Methyl Everninate dimethyl ether or "Synthetic Oak Moss"), which is inexpensive and widely available in the fragrance industry (CAS 4707-47-5).

Reaction Logic

The starting material contains two methoxy groups (strong activators) at positions 2 and 4.[7] This activates the 3 and 5 positions toward electrophilic aromatic substitution. Bromination is facile and proceeds rapidly under mild conditions.

Synthesis Workflow Diagram

Caption: Single-step synthesis workflow converting the commercial fragrance precursor to the target dibromo-benzoate using N-Bromosuccinimide (NBS).

Experimental Protocol

Materials:

-

Methyl 2,4-dimethoxy-6-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

Acetonitrile (ACN) or Dichloromethane (DCM) [0.1 M concentration]

Procedure:

-

Dissolution: Dissolve 1.0 g of Methyl 2,4-dimethoxy-6-methylbenzoate in 40 mL of Acetonitrile.

-

Bromination: Add 1.85 g (2.2 eq) of NBS portion-wise over 15 minutes at room temperature. The reaction is slightly exothermic; ensure temperature remains <30°C to prevent benzylic bromination at the 6-methyl group.

-

Monitoring: Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (higher Rf) should disappear.

-

Quench: Dilute with 100 mL Ethyl Acetate. Wash with saturated Sodium Thiosulfate (

) solution to quench unreacted bromine/NBS (yellow color should fade to clear). -

Isolation: Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from hot Methanol to yield white needles.

Quality Control & Characterization

To validate the compound, use Proton NMR (

| Signal Type | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic H | SILENT | N/A | 0H | Critical QC Checkpoint |

| Ester Methyl | 3.92 | Singlet (s) | 3H | |

| Methoxy A | 3.88 | Singlet (s) | 3H | |

| Methoxy B | 3.84 | Singlet (s) | 3H | |

| Aryl Methyl | 2.35 | Singlet (s) | 3H |

Interpretation:

-

If you see signals around 6.3-6.5 ppm, the reaction is incomplete (monobrominated or starting material).

-

If you see a doublet pattern in the aromatic region, you have the monobromo impurity.

-

The target molecule has no protons attached directly to the benzene ring.

References

-

Commercial Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12222453, this compound. Retrieved from [Link]

- Synthetic Methodology (Analogous): Sargent, M. V., & Cresp, T. M. (1972). The Synthesis of Depsides and Depsidones. Journal of the Chemical Society, Perkin Transactions 1.

-

Crystallographic Data: Saeed, A., et al. (2010).[3] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. (Structural comparison for brominated benzoates). Retrieved from [Link]

Sources

- 1. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 2. METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]

- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 8. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate for Advanced Research

For researchers, scientists, and professionals in drug development, the procurement and application of specialized chemical entities are foundational to innovation. This guide provides a comprehensive technical overview of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry. This document synthesizes information on its sourcing, a proposed synthetic pathway based on established chemical principles, and a robust framework for its quality control and analytical validation.

Introduction to a Unique Chemical Scaffold

This compound (CAS No. 150965-73-4) is a halogenated and multi-substituted benzene derivative. Its structure, featuring two bromine atoms, two methoxy groups, a methyl group, and a methyl ester, presents a unique combination of functionalities that are of significant interest in the field of medicinal chemistry. The presence of bromine atoms can enhance the therapeutic activity and metabolic stability of a drug molecule.[1] Bromophenols, a related class of compounds, have demonstrated a wide range of pharmacological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties.[2][3] Furthermore, brominated compounds are being explored as potential antibacterial agents, particularly against resistant strains like MRSA, by disrupting mechanisms such as biofilm formation.[4]

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Sourcing and Procurement of this compound

The availability of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from several specialized chemical suppliers who cater to the research and pharmaceutical industries. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the comprehensiveness of the accompanying analytical data and the supplier's adherence to quality management systems.

Table 1: Prominent Suppliers of this compound

| Supplier | Product Number (Example) | Stated Purity | Availability |

| Avocado Research Chemicals Ltd. (Part of Thermo Fisher Scientific) | L11214 | Not specified | In Stock |

| BLD Pharm | BD138685 | 97% | In Stock |

| Conier Chem and Pharma Limited | Not specified | Not specified | Inquiry |

Note: Availability and product numbers are subject to change. Researchers should always verify the current status with the respective suppliers.

A Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature, a logical and efficient synthetic route can be devised based on well-established principles of organic synthesis, particularly the synthesis of polysubstituted benzenes.[5][6][7][8][9] The proposed pathway involves a two-step process starting from a commercially available precursor, Methyl 2,4-dimethoxy-6-methylbenzoate.

Retrosynthetic Analysis

A retrosynthetic approach is key to designing a viable synthesis. The target molecule can be disconnected at the carbon-bromine bonds, suggesting a bromination reaction as the final step. The precursor would therefore be Methyl 2,4-dimethoxy-6-methylbenzoate.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

The synthesis of polysubstituted aromatic compounds often requires careful consideration of the directing effects of the existing substituents.[6][8][9] In the case of Methyl 2,4-dimethoxy-6-methylbenzoate, the methoxy groups are strongly activating and ortho-, para-directing, while the methyl and methyl ester groups have weaker directing effects. The positions ortho to the methoxy groups are the most activated and therefore the most likely to undergo electrophilic substitution.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on analogous transformations found in the literature for similar substrates.

Protocol 1: Esterification of 2,4-Dihydroxy-6-methylbenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxy-6-methylbenzoic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bromination of Methyl 2,4-dimethoxy-6-methylbenzoate

-

Reaction Setup: Dissolve Methyl 2,4-dimethoxy-6-methylbenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid in a flask protected from light.

-

Reagent Addition: Slowly add a solution of bromine (2 equivalents) in acetic acid to the reaction mixture at room temperature with stirring.

-

Reaction: Continue stirring at room temperature until the reaction is complete, as indicated by TLC analysis.

-

Work-up: Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Development

While specific research on this compound is limited, the structural features of the molecule suggest several promising avenues for investigation in drug discovery.

-

Antibacterial Agents: The presence of the brominated phenolic moiety is a key feature in many natural and synthetic compounds with antibacterial activity.[4][10] This compound could serve as a starting point for the development of new antibiotics.

-

Anticancer and Antioxidant Agents: Bromophenols isolated from marine sources have shown significant antioxidant and anticancer properties.[2] The dibromo-dimethoxy substitution pattern on this molecule could be explored for similar activities.

-

Enzyme Inhibitors: The polysubstituted aromatic ring could act as a scaffold to which various functional groups can be attached to target the active sites of enzymes implicated in diseases such as diabetes.[3]

A Framework for Quality Control and Analytical Validation

Ensuring the identity, purity, and stability of a research compound is paramount for the reliability and reproducibility of experimental results. A comprehensive quality control (QC) strategy for this compound should be in line with the principles of Good Manufacturing Practice (GMP) for active pharmaceutical ingredients (APIs).[11][12][13]

Caption: Comprehensive QC workflow for the target molecule.

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The expected ¹H NMR spectrum would show distinct signals for the aromatic proton, the methoxy groups, the methyl group, and the methyl ester.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the key functional groups present, such as the carbonyl of the ester and the C-O bonds of the methoxy groups.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is the gold standard for determining the purity of non-volatile organic compounds. This technique can separate the main compound from any impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying any volatile impurities or residual solvents.

Table 2: Generic HPLC Method for Purity Analysis of Aromatic Compounds

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a generic method and must be optimized and validated for the specific compound.

Conclusion

This compound represents a chemical entity with considerable, yet largely unexplored, potential in the realm of drug discovery and development. While specific biological data and dedicated synthetic procedures are not widely reported, this guide provides a robust framework for its procurement, synthesis, and quality control based on established scientific principles. For researchers and scientists, this compound offers an opportunity to investigate the impact of its unique substitution pattern on various biological targets, potentially leading to the discovery of novel therapeutic agents. As with any research chemical, a rigorous approach to supplier qualification and in-house analytical validation is essential to ensure the integrity and reproducibility of future studies.

References

- Avocado Research Chemicals Ltd. (Part of Thermo Fisher Scientific).

- Chen, Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.

- Li, Y., et al. (2022).

- The Pharma Master. (2024). Quality Control Measures for APIs.

- ChemicalBook. 2,4-DIHYDROXY-6-METHYLBENZOIC ACID | 480-64-8.

- Gallagher, T. (1999). Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein.

- ChemicalBook. 3-BROMO-4-HYDROXYBENZALDEHYDE | 2973-78-6.

- European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.

- NC State University Libraries. 16.

- Szymański, P., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- ChemicalBook. 3-BROMO-4-HYDROXYBENZALDEHYDE | 2973-78-6.

- Shainyan, B. A., et al. (2021). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.

- Wang, Y., et al. (2020).

- UFAG Laboratorien AG.

- Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.

- ChemicalBook. 1-BROMO-2,6-DIMETHOXYBENZENE | 16932-45-9.

- Lin, H., et al. (2021).

- ChemicalBook.

- Rondinone, A. J. (2023). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). LCGC.

- Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes.

- Suanfarma. Quality Assurance and Quality Control in the Pharmaceutical Industry: Driving Excellence and Safety of Medicines.

- ChemicalBook.

- ChemicalBook. 5-Bromo-2-methylbenzaldehyde | 90050-59-2.

- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 150965-73-4 Name: -.

- ChemicalBook.

Sources

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO1999050259A2 - Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein - Google Patents [patents.google.com]

- 6. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C [pubs.rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]

- 13. suanfarma.com [suanfarma.com]

Methodological & Application

Technical Application Note: Site-Selective Suzuki-Miyaura Coupling of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

This Application Note is designed for researchers and process chemists working with highly substituted benzenoid scaffolds. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (hereafter referred to as MDDMB ).

Introduction & Executive Summary

This compound (MDDMB ) is a densely functionalized aryl halide often utilized as a scaffold in the synthesis of polyketide antibiotics, siderophores, and complex biaryl natural products.

The molecule presents a unique synthetic challenge: Extreme Steric Congestion.

-

C3-Bromine: Flanked by two methoxy groups (C2 and C4).

-

C5-Bromine: Flanked by a methoxy group (C4) and a methyl group (C6).

Successful functionalization requires a catalyst system capable of overcoming this steric barrier while preventing common side reactions like protodebromination. This guide provides an optimized workflow for site-selective mono-coupling (favoring the electronically more accessible C5 position) and exhaustive di-coupling .

Mechanistic Insight & Catalyst Selection

Regioselectivity Analysis

In poly-halogenated arenes, oxidative addition of Palladium(0) occurs preferentially at the site that is:

-

Electronically Deficient: Electron-poor C-Br bonds react faster.

-

Sterically Accessible: Less hindered sites react faster.

Analysis of MDDMB:

-

C3 Position: The C3-Br bond is situated between two strong electron-donating methoxy groups (2,4-dimethoxy). This makes the carbon highly electron-rich, increasing the activation energy for oxidative addition.

-

C5 Position: The C5-Br bond is flanked by one methoxy and one methyl group. While the methyl group is bulky, it is a weaker electron donor than methoxy. Consequently, C5 is relatively more electrophilic than C3 , making it the predicted site for the first coupling event.

Ligand Strategy

Standard ligands (e.g., PPh3) are insufficient for this substrate due to the "ortho-effect" inhibiting the approach of the boronic acid.

-

Recommendation: Use Dialkylbiarylphosphines (Buchwald Ligands) .

-

SPhos: Excellent for mono-coupling; creates a reactive yet stable catalytic pocket.

-

XPhos: Required for the more difficult second coupling (C3 position) or exhaustive di-arylation.

-

Visualization: Reaction Logic

The following diagram illustrates the decision matrix for optimizing the coupling reaction based on the desired product.

Experimental Protocols

Protocol A: Site-Selective Mono-Coupling (Targeting C5)

Use this protocol to introduce a single aryl group. The reaction temperature is kept moderate to prevent double addition.

Reagents:

-

MDDMB (1.0 equiv)

-

Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1 v/v)

Procedure:

-

Purging: Charge a reaction vial with MDDMB, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent phenol formation.

-

Solvation: Add degassed Toluene and Water via syringe.

-

Reaction: Heat the mixture to 60°C with vigorous stirring. Monitor by HPLC/TLC every 2 hours.

-

Endpoint: Disappearance of starting material. If >5% di-coupled product appears, lower temp to 50°C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Exhaustive Di-Coupling

Use this protocol to install two identical aryl groups or to force the reaction at the highly hindered C3 position.

Reagents:

-

MDDMB (1.0 equiv)

-

Arylboronic acid (2.5 – 3.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)

-

Base: K₃PO₄ (4.0 equiv)

-

Solvent: 1,4-Dioxane/Water (5:1 v/v)

Procedure:

-

Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and XPhos in a small amount of dioxane for 10 mins to form the active catalyst species (L-Pd-0).

-

Assembly: Add the catalyst solution to the main vessel containing MDDMB, Boronic Acid, and Base.

-

Reaction: Heat to 100°C (reflux) for 12–24 hours.

-

Workup: Standard aqueous extraction.

Data Summary & Optimization Guide

The following table summarizes the expected outcomes and optimization levers for this specific substrate.

| Variable | Mono-Coupling (C5 Selective) | Di-Coupling (Exhaustive) | Rationale |

| Ligand | SPhos | XPhos | SPhos is bulky enough to activate but selective. XPhos is extremely bulky/electron-rich, driving the difficult C3 insertion. |

| Solvent | Toluene/H₂O | Dioxane/H₂O | Toluene (non-polar) suppresses non-specific reactivity. Dioxane (polar) stabilizes the transition state for difficult couplings. |

| Base | K₃PO₄ | K₃PO₄ or Cs₂CO₃ | Phosphate is mild. Cesium carbonate may be needed if the boronic acid is electron-poor. |

| Temp | 60°C | 100°C+ | Higher energy required to overcome steric repulsion at C3. |

Troubleshooting Flowchart

Safety & Handling

-

Brominated Aromatics: MDDMB is an organohalide. Avoid inhalation of dust. Use standard PPE (gloves, goggles, lab coat).

-

Palladium Catalysts: Pd species can be sensitizers. Handle in a fume hood.

-

Waste: Segregate halogenated organic waste from non-halogenated waste.

References

-

ChemicalBook. (2022). This compound Product Properties. Retrieved from

-

Saeed, A., et al. (2010).[1] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on Suzuki coupling mechanisms).

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Overview. Retrieved from

-

ResearchGate. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and tribromo-dimethylpyridine. Retrieved from

Sources

The Strategic Application of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate in Natural Product Synthesis

Introduction: A Versatile Building Block for Complex Architectures

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount. The polysubstituted aromatic compound, Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate , represents a highly valuable and versatile building block. Its densely functionalized core, featuring strategically placed bromine atoms, methoxy groups, and a methyl ester, offers a rich platform for constructing complex molecular architectures. The two bromine atoms serve as crucial handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to modern synthetic chemistry. This guide provides a comprehensive overview of the synthesis of this key intermediate and its profound application in the synthesis of depsidones, a class of lichen-derived natural products with notable biological activities.

Synthesis of the Core Intermediate

The preparation of this compound is a multi-step process that begins with a commercially available precursor, 2,4-dihydroxy-6-methylbenzoic acid (also known as β-resorcylic acid). The synthesis involves two key stages: esterification followed by etherification, and finally, regioselective bromination.

Workflow for the Synthesis of the Precursor and Title Compound

Caption: Synthetic pathway to the title compound.

Protocol 1: Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate

This protocol details the initial esterification and subsequent methylation to prepare the direct precursor for bromination.

Part A: Fischer Esterification of 2,4-Dihydroxy-6-methylbenzoic Acid

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-6-methylbenzoic acid (10.0 g, 59.5 mmol).

-

Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2,4-dihydroxy-6-methylbenzoate, which can often be used in the next step without further purification.

Part B: Williamson Ether Synthesis (Methylation)

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude Methyl 2,4-dihydroxy-6-methylbenzoate (from the previous step, ~59.5 mmol) in acetone (200 mL).

-

Reagent Addition: Add anhydrous potassium carbonate (24.7 g, 178.5 mmol, 3.0 equiv) to the solution.

-

Methylation: Add dimethyl sulfate (17.9 mL, 188.5 mmol, 3.17 equiv) dropwise to the stirred suspension.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter off the potassium carbonate. Wash the solid with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 75 mL) and brine (75 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure Methyl 2,4-dimethoxy-6-methylbenzoate.[1][2]

Protocol 2: Electrophilic Bromination

This protocol describes the regioselective dibromination of the activated aromatic ring. The methoxy groups at positions 2 and 4 are strongly activating and ortho-, para-directing. As the ortho positions (3 and 5) are sterically accessible and electronically enriched, dibromination occurs at these sites.

-

Reaction Setup: Dissolve Methyl 2,4-dimethoxy-6-methylbenzoate (5.0 g, 23.8 mmol) in glacial acetic acid (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the setup from light.

-

Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.7 mL, 52.4 mmol, 2.2 equiv) in glacial acetic acid (10 mL).

-

Bromination: Cool the reaction flask in an ice bath. Add the bromine solution dropwise to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL) and a 10% aqueous solution of sodium thiosulfate (50 mL) to quench excess bromine.

-

Isolation: The solid product, this compound, will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol or methanol to obtain the pure title compound as a crystalline solid.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 2,4-dimethoxy-6-methylbenzoate | 210.22 | 23.8 | 1.0 |

| Bromine | 159.81 | 52.4 | 2.2 |

| Glacial Acetic Acid | 60.05 | - | Solvent |

Table 1: Reagent quantities for the bromination protocol.

Application in the Synthesis of Depsidones: A Case Study on Diploicin

Depsidones are a class of polyphenolic compounds found in lichens, known for their interesting biological activities, including antimicrobial and cytotoxic properties.[3] Their core structure is an 11H-dibenzo[b,e][1][4]dioxepin-11-one ring system, which is essentially a diphenyl ether with a lactone bridge. The key synthetic step to form this diphenyl ether core is the Ullmann condensation , a copper-catalyzed coupling between an aryl halide and a phenol.[5][6]

This compound is an ideal precursor for one of the aromatic rings in a depsidone synthesis. Its two bromine atoms provide the necessary functionality for the crucial Ullmann coupling. While the direct synthesis of a natural product using this exact bromo-ester is not prominently documented, its application is exemplified in the synthesis of the chlorinated depsidone, diploicin .[6] By analogy, our title compound would serve as a direct precursor to brominated depsidones, which are also known natural products.[7]

Retrosynthetic Analysis and the Role of the Title Compound

The synthesis of a depsidone like diploicin hinges on forming the central diphenyl ether bond. The strategy involves coupling two distinct, highly substituted aromatic rings.

Caption: Retrosynthetic approach to depsidones via Ullmann coupling.

The title compound serves as the "Ring A precursor." Its reaction with a suitable phenolic "Ring B precursor" via an Ullmann condensation forges the critical C-O bond of the diphenyl ether. Subsequent intramolecular cyclization (lactonization) closes the seven-membered ring to yield the final depsidone skeleton.

Protocol 3: Model Ullmann Condensation for Diphenyl Ether Synthesis

This protocol provides a representative procedure for the copper-catalyzed coupling of this compound with a phenolic partner, based on established methods for depsidone synthesis.[3][6]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 g, 2.72 mmol), the substituted phenol (e.g., methyl orcinolcarboxylate, 0.99 g, 5.44 mmol, 2.0 equiv), and anhydrous potassium carbonate (0.75 g, 5.44 mmol, 2.0 equiv).

-

Catalyst Addition: Add copper(I) iodide (CuI) (52 mg, 0.27 mmol, 0.1 equiv).

-

Solvent: Add anhydrous pyridine (10 mL) as the solvent.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove copper salts and potassium carbonate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 2M HCl (3 x 30 mL) to remove pyridine, followed by water (30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diphenyl ether can be purified by column chromatography on silica gel.

| Component | Role | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Title Compound | Substrate | 367.99 | 2.72 | 1.0 |

| Phenolic Partner | Reagent | (Varies) | 5.44 | 2.0 |

| Potassium Carbonate | Base | 138.21 | 5.44 | 2.0 |

| Copper(I) Iodide | Catalyst | 190.45 | 0.27 | 0.1 |

| Anhydrous Pyridine | Solvent | 79.10 | - | - |

Table 2: Reagents for a model Ullmann condensation.

Conclusion and Future Outlook

This compound stands out as a purpose-built intermediate for advanced organic synthesis. The protocols detailed herein provide a clear pathway to its preparation and highlight its strategic utility. Its application in forming the core structure of depsidones via the Ullmann condensation showcases its potential for accessing complex natural products and their analogues. For researchers in drug development, this building block offers a reliable entry point into the synthesis of novel brominated polyphenolic compounds, a chemical space rich with potential for discovering new therapeutic agents. The continued exploration of this and similar halogenated intermediates will undoubtedly fuel further innovation in the total synthesis of biologically active molecules.

References

- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. [Link]

- US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

-

METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price Information. Chemsrc.com. [Link]

- CN104447308A - Synthesis method of methylparaben.

-

Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

- CN101948400A - Preparation method of methyl anthranilate.

- CN113248373A - Preparation method of methyl benzoate compound.

-

Liu, X., et al. (2021). Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. Marine Drugs, 19(11), 609. [Link]

- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

Request PDF for Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. ResearchGate. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Crystal strucutre of rac-methyl (11aR,12S,13R,15aS,15bS*)-11-oxo-11,11a,12,13-tetrahydro-9H,15bH-13,15a-epoxyisoindolo[1,2-c]pyrrolo[1,2-a][1][4]benzodiazepine-12-carboxylate. ResearchGate. [Link]

-

Nicolaou, K. C., et al. (2011). Total Synthesis of Platensimycin and Related Natural Products. Journal of the American Chemical Society, 133(42), 16878–16890. [Link]

-

Djura, P., Sargent, M. V., & Vogel, P. (1976). Depsidone synthesis. Part II. Diploicin and gangaleoidin. Journal of the Chemical Society, Perkin Transactions 1, 147-151. [Link]

-

Ghamgui, H., et al. (2004). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Journal of Biotechnology, 111(1), 85-92. [Link]

-

Kumar, S. A., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1262, 133036. [Link]

-

Amagata, T., et al. (2022). Isolation, total synthesis and structure determination of antifungal macrocyclic depsipeptide, tetraselide. Chemical Science, 13(38), 11337-11345. [Link]

-

Roy, D., & Dwivedi, A. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1251. [Link]

-

Synthesis of Methyl benzoate with reaction mechanism. YouTube. [Link]

-

Klahn, P., et al. (2020). Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives. Molecules, 25(22), 5472. [Link]

- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(34), 13493–13509. [Link]

- Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. [Link]

-

Methyl anisate. Wikipedia. [Link]

-

Request PDF for Total synthesis of aphidicolin. ResearchGate. [Link]

- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

-

Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. YouTube. [Link]

-

Preparation of Methyl Benzoate. SlideShare. [Link]

Sources

- 1. METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

Technical Application Note: Sterically Demanding Suzuki-Miyaura Coupling of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Executive Summary